hydroxymethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxophosphanium
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Overview
Description
Hydroxymethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxophosphanium is a complex organic compound with a unique structure that includes a hydroxymethyl group, a cyclohexyl ring, and an oxophosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxymethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxophosphanium typically involves multiple steps. One common method is the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine . This method is efficient and yields high-purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as high-performance liquid chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydroxymethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxophosphanium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Hydroxymethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of hydroxymethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxophosphanium involves its interaction with specific molecular targets. The compound can form bonds with enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Hydroxymethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxophosphanium can be compared with similar compounds such as:
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (S)-2-Hydroxypropionate: This compound has a similar cyclohexyl ring structure but differs in its functional groups.
5-Hydroxymethyl-2-furfural: A hydroxymethyl compound known for its presence in natural products and its role in carbohydrate metabolism.
Properties
IUPAC Name |
hydroxymethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxophosphanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3P/c1-8(2)10-5-4-9(3)6-11(10)14-15(13)7-12/h8-12H,4-7H2,1-3H3/q+1/t9-,10+,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHGPEKKQGDHNS-OUAUKWLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O[P+](=O)CO)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O[P+](=O)CO)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3P+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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